1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

Beschreibung

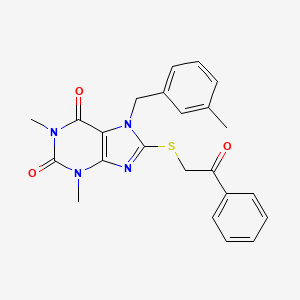

1,3-Dimethyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a structurally complex purine backbone. The core structure features:

- 1,3-dimethyl substitutions on the purine ring, which stabilize the molecule and influence its pharmacokinetic properties.

- A 7-(3-methylbenzyl) group, providing hydrophobic interactions critical for binding to biological targets.

- An 8-((2-oxo-2-phenylethyl)thio) substituent, a sulfur-containing moiety that enhances reactivity and modulates selectivity in enzyme inhibition.

Eigenschaften

IUPAC Name |

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-phenacylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c1-15-8-7-9-16(12-15)13-27-19-20(25(2)23(30)26(3)21(19)29)24-22(27)31-14-18(28)17-10-5-4-6-11-17/h4-12H,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTVGEKQTCYRSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=O)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The compound's chemical structure can be broken down as follows:

- Purine Base : The core structure is based on a purine ring system.

- Dimethyl and Methylbenzyl Substituents : The presence of two methyl groups and a 3-methylbenzyl group enhances its lipophilicity and potential receptor interactions.

- Thioether Group : The thioether linkage with a phenylethyl group may contribute to its biological activity through interactions with thiol-containing biomolecules.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency against these cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via mitochondrial pathway |

| HT-29 | 20 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

- Bacterial Inhibition : It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) in the range of 32 to 64 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Neuroprotective Effects

Preliminary research suggests that the compound may possess neuroprotective properties:

- Neurotoxicity Studies : In models of neurotoxicity induced by glutamate, the compound significantly reduced neuronal cell death. The protective effect was attributed to its ability to modulate oxidative stress markers .

Case Study 1: Antitumor Activity in Vivo

A recent study evaluated the antitumor efficacy of the compound in a xenograft mouse model using MCF-7 cells. The results showed:

- Tumor Growth Inhibition : Treatment with the compound at a dosage of 50 mg/kg resulted in a 40% reduction in tumor volume compared to control groups after four weeks.

Case Study 2: Synergistic Effects with Chemotherapeutics

Another investigation explored the synergistic effects when combined with standard chemotherapeutics like doxorubicin. The combination treatment led to enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for overcoming drug resistance .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Hydrophobic vs. Polar Substituents : The target compound’s 8-((2-oxo-2-phenylethyl)thio) group balances hydrophobicity and moderate polarity, making it more membrane-permeable than analogues with tetrahydrofuran or hydroxypropyl groups .

- Sulfur vs. Nitrogen at R8: Sulfur-containing derivatives (e.g., thioether or sulfonyl groups) generally exhibit stronger enzyme inhibition than amino-substituted analogues due to enhanced electrophilicity .

Critical Analysis:

- The target compound’s synthesis likely follows a thiol-displacement reaction, as seen in . However, yields for such reactions vary widely (50–75%) depending on steric hindrance.

Pharmacological and Physicochemical Properties

Limited data exist for the target compound, but comparisons with analogues reveal trends:

Implications:

- The target compound’s higher LogP suggests superior blood-brain barrier penetration but poorer aqueous solubility compared to polar analogues.

- The benzylamino analogue’s kinase inhibition highlights the importance of basic nitrogen at R8 for targeting ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.